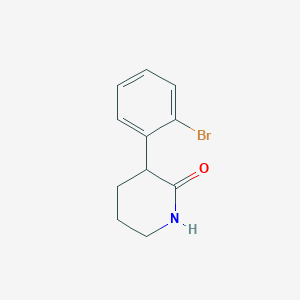

3-(2-Bromophenyl)piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Bromophenyl)piperidin-2-one is a compound with the molecular formula C11H12BrNO . It is a solid substance and is used for research and development .

Molecular Structure Analysis

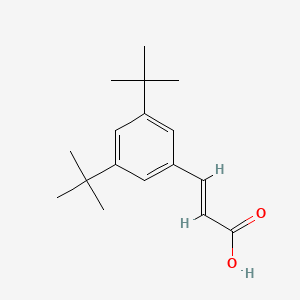

The molecular structure of 3-(2-Bromophenyl)piperidin-2-one consists of a piperidin-2-one group attached to a 2-bromophenyl group . The InChI code for this compound is 1S/C11H12BrNO/c12-10-6-2-1-4-8(10)9-5-3-7-13-11(9)14/h1-2,4,6,9H,3,5,7H2,(H,13,14) .Physical And Chemical Properties Analysis

3-(2-Bromophenyl)piperidin-2-one is a solid substance . It has a molecular weight of 254.13 . The compound should be stored at 2-8°C .科学的研究の応用

Hydrogen-Bonding Patterns

Research on compounds closely related to 3-(2-Bromophenyl)piperidin-2-one, like its analogues, shows significant hydrogen bonding. These bonds are crucial in establishing specific molecular structures and interactions. Bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups leads to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, with weak C-H...Br interactions linking molecules into chains. These insights are important for understanding the molecular architecture and potential applications of these compounds in various scientific fields, such as materials science and pharmaceuticals (Balderson et al., 2007).

Enantiomeric Resolution and Simulation Studies

Studies have focused on the enantiomeric resolution of compounds similar to 3-(2-Bromophenyl)piperidin-2-one. This involves separating different enantiomers of a compound, which is crucial in the pharmaceutical industry as different enantiomers can have different biological activities. The process of enantiomeric resolution can reveal important information about the interactions at a molecular level, such as hydrogen bonding and π–π interactions, which are critical for chiral recognition and separation (Ali et al., 2016).

Crystal Structure Analysis

The crystal structure analysis of derivatives of 3-(2-Bromophenyl)piperidin-2-one provides insights into the molecular conformation and intermolecular interactions. This is important in understanding the physical and chemical properties of the compound, which can be applied in material science, drug design, and synthesis. Intramolecular O—H⋯N interaction and intermolecular C—H⋯O interactions are significant in stabilizing the crystal structure, and understanding these interactions can lead to the development of new materials or drugs (Kumar et al., 2010).

Synthesis and Antibacterial Study

The synthesis of N-substituted derivatives of compounds similar to 3-(2-Bromophenyl)piperidin-2-one and their antibacterial activities are areas of significant research interest. These studies contribute to the development of new antibacterial agents and provide a deeper understanding of the relationship between chemical structure and biological activity (Khalid et al., 2016).

作用機序

Target of Action

The primary target of 3-(2-Bromophenyl)piperidin-2-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia, respiratory depression, and euphoria .

Mode of Action

3-(2-Bromophenyl)piperidin-2-one acts as a full agonist at the MOR . This means it binds to the receptor and activates it, leading to a biological response. It has greater potency than morphine but less potency than fentanyl . Its analgesic effects can be reversed by an opioid antagonist .

Biochemical Pathways

The activation of the MOR by 3-(2-Bromophenyl)piperidin-2-one triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

Like other opioids, it is likely to be absorbed well after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of the MOR by 3-(2-Bromophenyl)piperidin-2-one results in analgesia, or pain relief . It can also cause typical opioid side effects such as respiratory depression and sedation . In addition, it may produce dependence similar to other opioid substances .

Action Environment

The action of 3-(2-Bromophenyl)piperidin-2-one can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its action may be modulated by the presence of other drugs or substances in the body .

特性

IUPAC Name |

3-(2-bromophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-6-2-1-4-8(10)9-5-3-7-13-11(9)14/h1-2,4,6,9H,3,5,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUNIHGQERHMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2365222.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365227.png)

![5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2365228.png)

![2-Chloro-N-[3-methyl-4-[(2-pyrazol-1-ylacetyl)amino]phenyl]propanamide](/img/structure/B2365229.png)

![3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2365233.png)

![2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride](/img/structure/B2365235.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-3-carboxamide](/img/structure/B2365244.png)

![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)